molecular formula C11H15BClNO3 B1451427 (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid CAS No. 871332-94-4

(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid

Cat. No. B1451427
CAS RN: 871332-94-4
M. Wt: 255.51 g/mol
InChI Key: PAXNXDXMDDBNJD-UHFFFAOYSA-N
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Description

“(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid” is a chemical compound used in various scientific research fields . It is a boronic acid, which are highly valuable building blocks in organic synthesis . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .


Synthesis Analysis

While the specific synthesis process for “(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid” is not detailed in the search results, boronic acids in general can be synthesized through various borylation approaches . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents has been reported, which enables the synthesis of various aryl boronic acids .


Molecular Structure Analysis

The molecular structure of boronic acids allows them to form five-membered boronate esters with diols . This key interaction allows boronic acids to be utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .


Chemical Reactions Analysis

Boronic acids, including “(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid”, can participate in various chemical reactions. One of the best-studied reactions is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Boronic acids can also interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide under the presence of a palladium catalyst. This method is widely appreciated for its mild conditions and the ability to tolerate a variety of functional groups, making it a versatile tool for synthesizing complex organic molecules.

Saccharide Sensing

Boronic acids have the unique ability to bind diols, a common structural feature in saccharides . This property is exploited in the design of saccharide sensors, where (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid can be used to detect the presence of sugars. Such sensors have significant implications in medical diagnostics, particularly in the monitoring of glucose levels in diabetic patients.

Sensing Applications

The compound’s ability to interact with diols and strong Lewis bases, such as fluoride or cyanide ions, extends its application to various sensing technologies . These include both homogeneous assays and heterogeneous detection systems, where the boronic acid can be part of a sensor array for detecting a wide range of analytes with high sensitivity.

Metal-Catalyzed Synthesis

4-Chloro-3-(n-butylaminocarbonyl)phenylboronic acid: is utilized in metal-catalyzed synthetic reactions . Its stability and non-toxic nature make it an ideal candidate for reactions like hydroboration, which is essential for adding hydrogens across double bonds, and in asymmetric synthesis, where it helps create chiral centers in amino acids.

Development of Borinic Acid Derivatives

The synthesis of borinic acid derivatives often involves the use of boronic acids as starting materials . These derivatives are crucial in various chemical transformations and have potential applications in creating new materials and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The main biochemical pathway affected by (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its ADME properties and impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound’s action is exceptionally mild and functional group tolerant , making it environmentally benign .

Safety and Hazards

While the specific safety data for “(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid” was not found, boronic acids in general should be handled with care. They should not be inhaled or come into contact with skin or eyes . They should be stored locked up and disposed of properly .

Future Directions

Boronic acids, including “(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid”, have potential for future research and applications. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported, allowing for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . Furthermore, boronic acids are increasingly being used in diverse areas of research, including biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

[3-(butylcarbamoyl)-4-chlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXNXDXMDDBNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661235
Record name [3-(Butylcarbamoyl)-4-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid

CAS RN

871332-94-4
Record name [3-(Butylcarbamoyl)-4-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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